

Initial Characterization of 4-Chloro-indan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1*H*-inden-2(*3H*)-one

Cat. No.: B1357610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-indan-2-one is a halogenated derivative of 2-indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom at the 4-position of the indanone ring can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the initial characterization of 4-chloro-indan-2-one, including its synthesis, physicochemical properties, and spectral analysis. Detailed experimental protocols are provided to facilitate further research and application of this compound in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of 4-chloro-indan-2-one are crucial for its handling, formulation, and interpretation of biological data. While experimental data for some properties are not readily available in the literature, predictions based on its structure provide valuable estimates.

Property	Value	Source
CAS Number	74124-90-6	Alfa Chemistry[1]
Molecular Formula	C ₉ H ₇ ClO	Alfa Chemistry[1]
Molecular Weight	166.60 g/mol	Alfa Chemistry[1]
Appearance	White to off-white solid (Predicted)	ChemicalBook[2]
Boiling Point	294.0 ± 40.0 °C at 760 mmHg (Predicted)	Alfa Chemistry[1]
Density	1.312 ± 0.06 g/cm ³ (Predicted)	Alfa Chemistry[1]
Melting Point	Not available	-
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and acetone.	General chemical knowledge

Synthesis of 4-Chloro-indan-2-one

A plausible synthetic route to 4-chloro-indan-2-one involves the oxidation of 4-chloroindene. This method is analogous to the well-established synthesis of 2-indanone from indene.[3]

Proposed Synthesis Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 4-chloro-indan-2-one from 4-chloroindene.

Experimental Protocol: Synthesis of 4-Chloro-indan-2-one

This protocol is adapted from the synthesis of 2-indanone from indene.[\[3\]](#)

Materials:

- 4-Chloroindene
- Formic acid (88%)
- Hydrogen peroxide (30%)
- Sulfuric acid (7% by volume)
- Standard laboratory glassware and distillation apparatus

Procedure:

- In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place formic acid and hydrogen peroxide.
- Maintain the temperature at 35-40 °C while adding 4-chloroindene dropwise with stirring over a period of 2 hours.
- Stir the reaction mixture at room temperature for 7 hours.
- Remove the formic acid under reduced pressure, keeping the temperature below 60 °C. The residue will be the crude monoformate of 4-chloro-1,2-indanediol.
- In a separate flask, bring a 7% sulfuric acid solution to a boil.
- Add the crude monoformate to the boiling sulfuric acid solution.
- Perform steam distillation to isolate the 4-chloro-indan-2-one.
- Collect the distillate and filter the solid product.
- Dry the product under vacuum.

Spectral Characterization

The structural elucidation of 4-chloro-indan-2-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral data based on the analysis of the closely related 4-chloro-1-indanone and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR (500 MHz, CDCl_3) Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.3-7.5	m	3H	Aromatic protons
~ 3.6	s	4H	$-\text{CH}_2-$ protons

Expected ^{13}C NMR (125 MHz, CDCl_3) Data:

Chemical Shift (δ , ppm)	Assignment
~ 215	C=O (ketone)
~ 140-145	Quaternary aromatic carbons
~ 125-135	Aromatic CH carbons
~ 45	$-\text{CH}_2-$

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR (KBr pellet) Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Medium	Aliphatic C-H stretch
~ 1740-1720	Strong	C=O stretch (ketone)
~ 1600, 1470	Medium	Aromatic C=C stretch
~ 800-750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization, 70 eV):

m/z	Relative Intensity (%)	Assignment
166/168	High	[M] ⁺ and [M+2] ⁺ (due to ³⁵ Cl and ³⁷ Cl isotopes, ~3:1 ratio)
138/140	Medium	[M - CO] ⁺
103	High	[M - CO - Cl] ⁺

Experimental Protocols for Characterization

The following are detailed protocols for obtaining the spectral data for 4-chloro-indan-2-one.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

- 4-Chloro-indan-2-one sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)

- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Dissolve approximately 10-20 mg of 4-chloro-indan-2-one in about 0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ^1H NMR spectrum, typically using a single pulse sequence.
- Acquire the ^{13}C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
- Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ^1H signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- 4-Chloro-indan-2-one sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

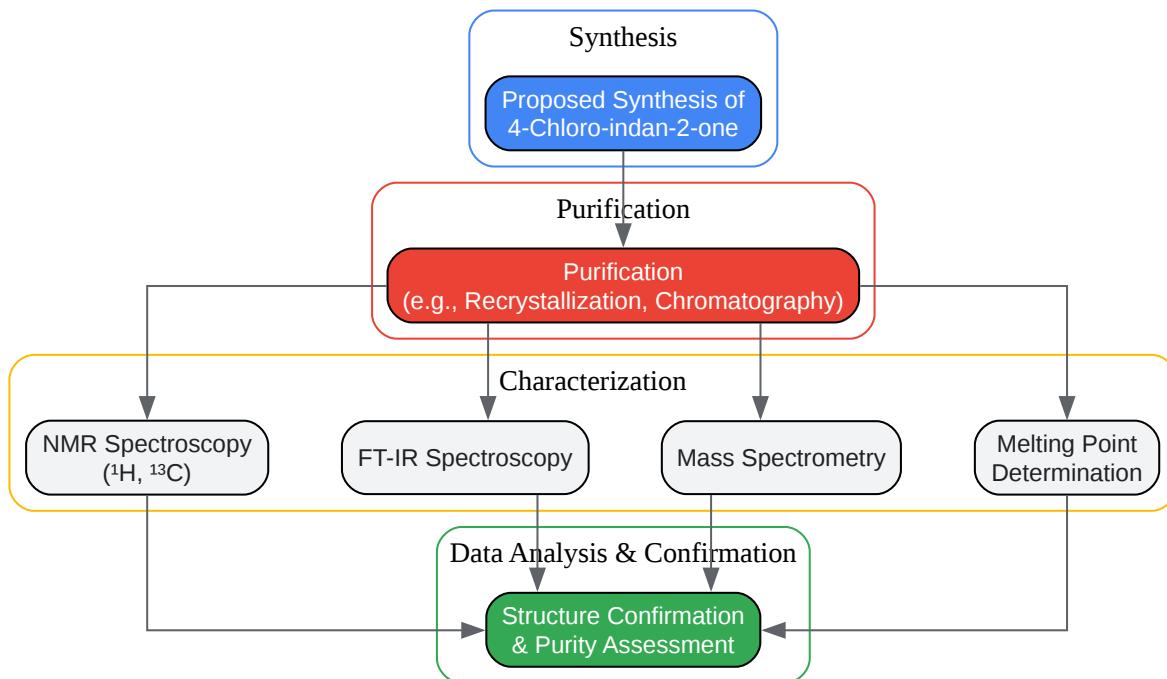
- Grind a small amount (1-2 mg) of 4-chloro-indan-2-one with approximately 100 mg of dry KBr in an agate mortar.

- Place the ground powder into the pellet press and apply pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:


- 4-Chloro-indan-2-one sample
- A suitable volatile solvent (e.g., dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

- Prepare a dilute solution of 4-chloro-indan-2-one in the chosen solvent.
- Inject a small volume of the solution into the GC-MS system.
- The compound will be separated by the GC column and then introduced into the mass spectrometer.
- Acquire the mass spectrum using EI at 70 eV.
- Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The characterization of a novel or synthesized compound like 4-chloro-indan-2-one follows a logical workflow to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of 4-chloro-indan-2-one.

Conclusion

This technical guide provides a foundational overview of the initial characterization of 4-chloro-indan-2-one. While some physicochemical and spectral data are based on predictions and analogies to similar compounds, the detailed experimental protocols provided herein offer a clear roadmap for researchers to obtain empirical data. The structural information and characterization workflow presented will be invaluable for scientists and professionals in drug development who are interested in exploring the potential of this and related indanone derivatives. Further studies are warranted to fully elucidate the biological activity profile of 4-chloro-indan-2-one and its potential as a lead compound in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 74124-90-6 CAS MSDS (4-Chloro-2-indanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Initial Characterization of 4-Chloro-indan-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357610#initial-characterization-of-4-chloro-indan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com